molecular formula C22H21FN4O5S B10873534 1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10873534
M. Wt: 472.5 g/mol
InChI Key: BRKOJIPIZGWEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. This compound is structurally characterized by the presence of a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a furylcarbonyl group.

Preparation Methods

The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. One common method includes the following steps:

    Formation of the quinoline core: The quinoline core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination is typically achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.

    Furylcarbonyl group attachment: The furylcarbonyl group is attached to the piperazine ring through acylation reactions using furylcarbonyl chloride or similar reagents.

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and solvent selection .

Chemical Reactions Analysis

1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The antibacterial activity of 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the compound prevents the supercoiling and relaxation of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can be compared with other fluoroquinolones such as ciprofloxacin, norfloxacin, and levofloxacin. While all these compounds share a common quinoline core and exhibit broad-spectrum antibacterial activity, they differ in their substituents and pharmacokinetic properties. The presence of the furylcarbonyl group in 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID may confer unique binding properties and resistance profiles compared to other fluoroquinolones .

Similar Compounds

  • Ciprofloxacin
  • Norfloxacin
  • Levofloxacin
  • Ofloxacin
  • Moxifloxacin

Properties

Molecular Formula

C22H21FN4O5S

Molecular Weight

472.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H21FN4O5S/c1-2-25-12-14(21(30)31)19(28)13-10-15(23)17(11-16(13)25)26-5-7-27(8-6-26)22(33)24-20(29)18-4-3-9-32-18/h3-4,9-12H,2,5-8H2,1H3,(H,30,31)(H,24,29,33)

InChI Key

BRKOJIPIZGWEPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CO4)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.